molecular formula C6H14ClNO B7934118 1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B7934118
M. Wt: 151.63 g/mol
InChI Key: JUVQSJQLUGAVQT-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a hydrochloride salt of 1-(2-aminoethyl)cyclobutan-1-ol, characterized by the presence of an aminoethyl group attached to a cyclobutanol ring.

Preparation Methods

The synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride typically involves the reaction of cyclobutanone with ethylenediamine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms[5][5].

Comparison with Similar Compounds

1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2-aminoethyl)cyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-4-6(8)2-1-3-6;/h8H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVQSJQLUGAVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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